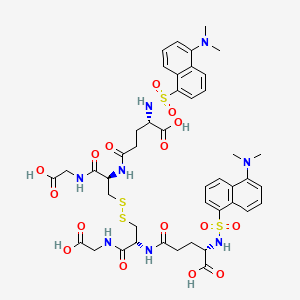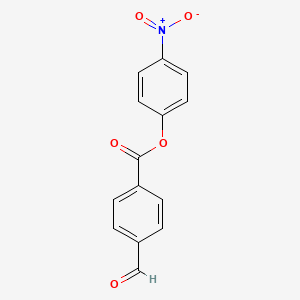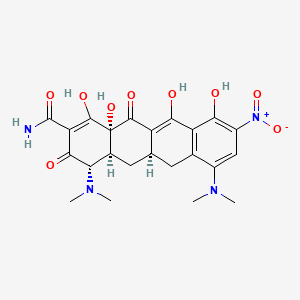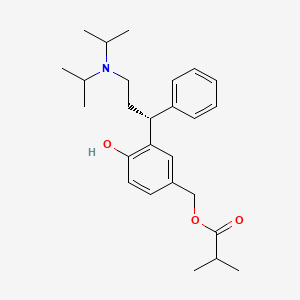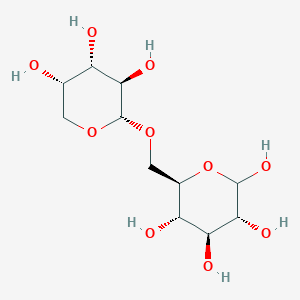
Vicianose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vicianose is a disaccharide composed of two monosaccharides arabinose and glucose. Its chemical formula is : this compound is a disaccharide composed of two monosaccharides: arabinose and glucose. Its chemical formula is C11H20O10 and it is known for its role in various biological processes. This compound is often found in nature as part of glycosides, such as vicianin, which is a cyanogenic glycoside .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vicianose can be synthesized through a Koenigs-Knorr type reaction, which involves the glycosylation of a sugar derivative with a halide in the presence of a catalyst . This method allows for the formation of the glycosidic bond between arabinose and glucose.
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as plants that contain vicianin. The enzyme vicianin beta-glucosidase is used to hydrolyze vicianin into mandelonitrile and this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Vicianose undergoes various chemical reactions, including hydrolysis and glycosylation. It is primarily involved in hydrolysis reactions catalyzed by specific enzymes like vicianin hydrolase .
Common Reagents and Conditions:
- Hydrolysis: Enzymatic hydrolysis using vicianin beta-glucosidase.
- Glycosylation: Koenigs-Knorr reaction with halides and catalysts.
Major Products Formed:
- Hydrolysis: Mandelonitrile and this compound .
- Glycosylation: Formation of glycosidic bonds between sugars.
Applications De Recherche Scientifique
Vicianose has several applications in scientific research:
- Chemistry: Used in the study of glycosidic bonds and enzymatic hydrolysis.
- Biology: Investigated for its role in plant defense mechanisms as part of cyanogenic glycosides .
- Medicine: Potential applications in drug delivery systems due to its ability to form stable glycosidic bonds.
- Industry: Utilized in the production of natural sweeteners and flavor enhancers .
Mécanisme D'action
Vicianose exerts its effects primarily through its involvement in glycosidic bonds. The enzyme vicianin hydrolase catalyzes the hydrolysis of vicianin, releasing this compound and mandelonitrile . This reaction is part of the plant’s defense mechanism against herbivores, as the release of hydrogen cyanide from cyanogenic glycosides deters herbivory .
Comparaison Avec Des Composés Similaires
- Primeverose: Another disaccharide involved in plant defense mechanisms.
- Rutinose: Similar in structure and function, found in various plant glycosides.
- Gentiobiose: A disaccharide that shares similar enzymatic hydrolysis pathways .
Uniqueness of Vicianose: this compound is unique due to its specific role in cyanogenic glycosides like vicianin. Its enzymatic hydrolysis releases mandelonitrile and hydrogen cyanide, which are crucial for plant defense .
Propriétés
Numéro CAS |
14116-69-9 |
|---|---|
Formule moléculaire |
C11H20O10 |
Poids moléculaire |
312.27 g/mol |
Nom IUPAC |
(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C11H20O10/c12-3-1-19-11(9(17)5(3)13)20-2-4-6(14)7(15)8(16)10(18)21-4/h3-18H,1-2H2/t3-,4+,5-,6+,7-,8+,9+,10?,11-/m0/s1 |
Clé InChI |
QYNRIDLOTGRNML-ULAALWPKSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



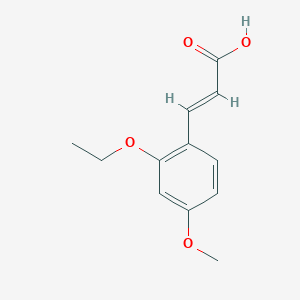
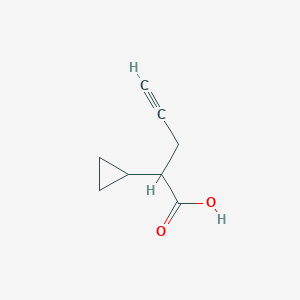
![(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-7-(3-azidopropoxy)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene](/img/structure/B13437371.png)
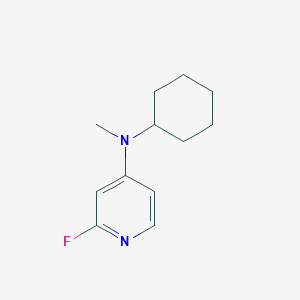

![decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate](/img/structure/B13437393.png)
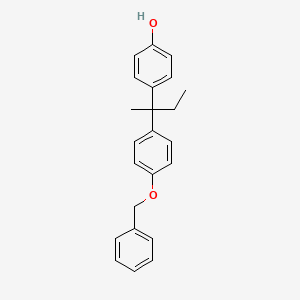
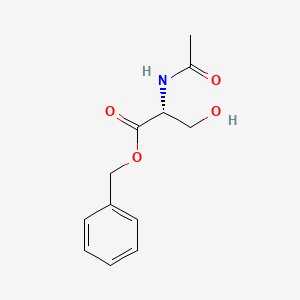
![(6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13437416.png)
